5-Fluoropyrimidine-2-carboximidamide Hydrochloride
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Overview
Description
5-Fluoropyrimidine-2-carboximidamide Hydrochloride is a fluorinated pyrimidine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyrimidine-2-carboximidamide Hydrochloride typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with various nucleophiles. For example, the reaction with sodium alkoxide or phenols can yield 2-chloro-4-alkoxy- or 2-chloro-4-aroxy-5-fluoropyrimidines . The reaction conditions often involve heating the reactants in the presence of anhydrous potassium carbonate or sodium methoxide in methanol .
Industrial Production Methods
Industrial production methods for fluorinated pyrimidines often involve large-scale reactions under controlled conditions to ensure high yields and purity. The use of efficient fluorinating reagents and reliable fluorination technology is crucial for the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyrimidine-2-carboximidamide Hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium alkoxide, phenols, and anhydrous potassium carbonate . The reactions are typically carried out in solvents such as methanol under heating conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific nucleophiles and reaction conditions used. For example, reactions with phenols can yield 2-chloro-4-aroxy-5-fluoropyrimidines .
Scientific Research Applications
5-Fluoropyrimidine-2-carboximidamide Hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of novel pharmaceuticals due to its unique biological activity.
Cancer Research: Fluorinated pyrimidines, including this compound, are studied for their potential use in cancer treatment.
Biological Studies: The compound is used in various biological studies to investigate its effects on cellular processes and molecular targets.
Mechanism of Action
The mechanism of action of 5-Fluoropyrimidine-2-carboximidamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular processes and cell death . The precise molecular targets and pathways may vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Fluoropyrimidine-2-carboximidamide Hydrochloride include other fluorinated pyrimidines such as 2-chloro-4-alkoxy-5-fluoropyrimidines and 2,4-dialkoxy-5-fluoropyrimidines .
Uniqueness
The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C5H6ClFN4 |
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Molecular Weight |
176.58 g/mol |
IUPAC Name |
5-fluoropyrimidine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H5FN4.ClH/c6-3-1-9-5(4(7)8)10-2-3;/h1-2H,(H3,7,8);1H |
InChI Key |
FHXMQDILMVNAJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(=N)N)F.Cl |
Origin of Product |
United States |
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